Fmoc-L-Homocyclohexylalanine
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Overview
Description
Mechanism of Action
Target of Action
Fmoc-L-Homocyclohexylalanine is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound primarily affects the pathway of peptide synthesis. It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Result of Action
The primary result of the action of this compound is the protection of the amine group during peptide synthesis, allowing for the efficient and accurate assembly of peptides . After its role is fulfilled, the Fmoc group is removed, leaving behind the desired peptide product .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the Fmoc group is removed . Additionally, the temperature and solvent used can also impact the efficiency of the peptide synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-L-Homocyclohexylalanine is synthesized through a series of chemical reactions. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction typically involves the use of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the efficient assembly of peptide chains and subsequent deprotection steps .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Homocyclohexylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc group removal.
Major Products Formed
The major products formed from these reactions include various derivatives of homocyclohexylalanine, which can be further utilized in peptide synthesis and other applications .
Scientific Research Applications
Fmoc-L-Homocyclohexylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides with enhanced structural rigidity.
Biology: The compound is employed in the development of bioactive compounds and molecular probes.
Industry: This compound is used in the production of peptide-based therapeutics and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-Valine: Similar to Fmoc-L-Homocyclohexylalanine but with a different side chain.
Fmoc-L-Leucine: Used in peptide synthesis with a different structural configuration.
Uniqueness
This compound is unique due to its cyclohexyl group, which imparts enhanced structural rigidity and functional diversity to synthesized peptides. This makes it a versatile building block for the design of novel peptide-based therapeutics and bioactive compounds .
Properties
IUPAC Name |
(2S)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCSTPOLMVGMS-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589224 |
Source
|
Record name | (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-73-1 |
Source
|
Record name | (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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